
1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylphosphine oxide group, which imparts distinct reactivity and stability to the molecule. This compound is of significant interest in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable precursor. One common method is the reaction between diphenylphosphine oxide and 1-phenyl-3-diethylaminopropyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphine oxide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine .
Wissenschaftliche Forschungsanwendungen
1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism by which 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphine oxide group can coordinate with metal ions, facilitating catalytic processes. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine oxide: Shares the diphenylphosphine oxide group but lacks the 1-phenyl-3-diethylaminopropyl moiety.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom, differing in structure and reactivity.
1-(4-Dimethylaminophenyl)-2,3-bis(diphenylphosphino)propane: Another organophosphorus compound with distinct structural features.
Uniqueness: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
51713-14-5 |
|---|---|
Molekularformel |
C25H30NOP |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-N,N-diethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C25H30NOP/c1-3-26(4-2)21-20-25(22-14-8-5-9-15-22)28(27,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,3-4,20-21H2,1-2H3 |
InChI-Schlüssel |
JJNGODFAERXCHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



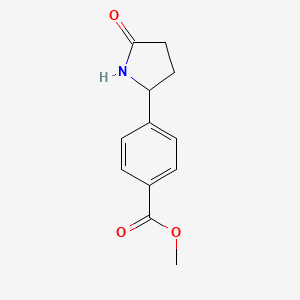
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)
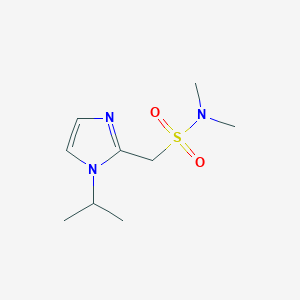
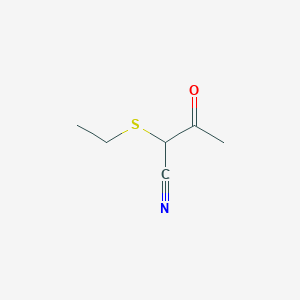
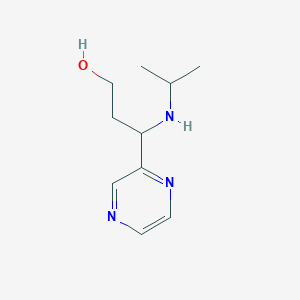
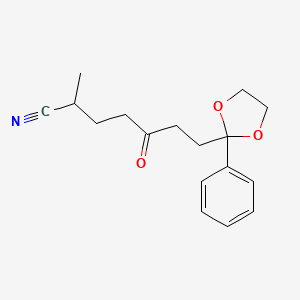
![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
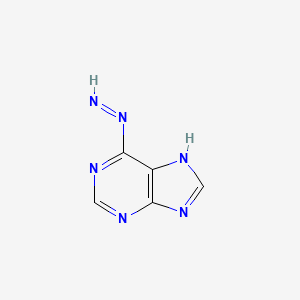
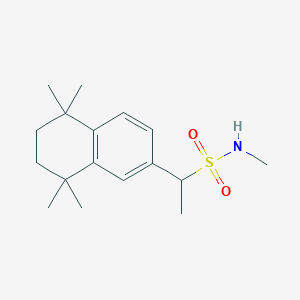
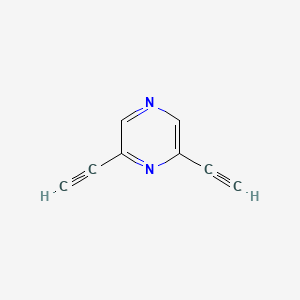
![5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one](/img/structure/B13966992.png)
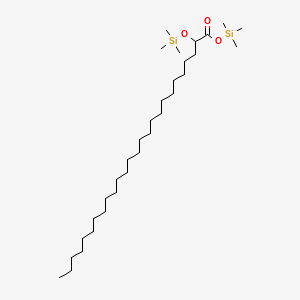
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
